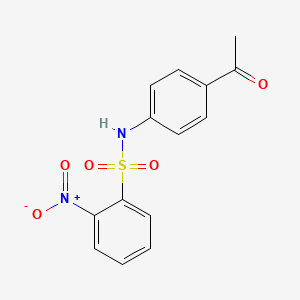
D-Proline, 4-hydroxy-1-methyl-, cis-
Übersicht
Beschreibung
D-Proline, 4-hydroxy-1-methyl-, cis-: is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of a hydroxyl group at the fourth position and a methyl group at the first position in the cis configuration. It is a stereoisomer of hydroxyproline, which is commonly found in collagen and other structural proteins .
Wirkmechanismus
Target of Action
The primary target of (2R,4R)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid, also known as cis-4-Hydroxy-D-proline, is D-alanine dehydrogenase . This enzyme plays a crucial role in the metabolism of D-alanine, an essential component of the bacterial cell wall .
Mode of Action
Cis-4-Hydroxy-D-proline interacts with D-alanine dehydrogenase, affecting its specificity and kinetics . This interaction can influence the enzyme’s ability to metabolize D-alanine, potentially disrupting bacterial cell wall synthesis .
Biochemical Pathways
Cis-4-Hydroxy-D-proline is involved in the metabolic pathway of D-alanine . It is used as a substrate to study the specificity and kinetics of D-alanine dehydrogenase . The compound’s interaction with D-alanine dehydrogenase can affect the downstream effects of D-alanine metabolism, including the synthesis of the bacterial cell wall .
Pharmacokinetics
It is known that the compound is soluble in water , which could potentially influence its absorption and distribution in the body
Result of Action
The interaction of cis-4-Hydroxy-D-proline with D-alanine dehydrogenase can potentially disrupt the metabolism of D-alanine . This disruption could affect the synthesis of the bacterial cell wall, potentially leading to the inhibition of bacterial growth .
Action Environment
The action of cis-4-Hydroxy-D-proline can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the compound’s solubility and stability . Additionally, the presence of other compounds or inhibitors could potentially affect the compound’s interaction with D-alanine dehydrogenase
Biochemische Analyse
Biochemical Properties
D-Proline, 4-hydroxy-1-methyl-, cis- plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their function and activity . For instance, it has been found to interact with D-alanine dehydrogenase, influencing its specificity and kinetics . Moreover, it has been observed to interact with the amino acid transporter PAT1, affecting its substrate specificity .
Cellular Effects
The effects of D-Proline, 4-hydroxy-1-methyl-, cis- on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to influence the activity of protein kinases B and DYRK1A, eukaryotic elongation factor 2 activity, and hypoxia-inducible transcription factor, thereby regulating their phosphorylation and catalytic activation as well as cell signaling in animal cells .
Molecular Mechanism
At the molecular level, D-Proline, 4-hydroxy-1-methyl-, cis- exerts its effects through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . For instance, it has been found to function as a FAD-containing cis-4-hydroxy-D-proline dehydrogenase with a homomeric structure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D-Proline, 4-hydroxy-1-methyl-, cis- change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of D-Proline, 4-hydroxy-1-methyl-, cis- vary with different dosages in animal models. Currently, there is limited information available on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
D-Proline, 4-hydroxy-1-methyl-, cis- is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels . For instance, it is involved in the metabolism of trans-4-hydroxy-L-proline .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-Proline, 4-hydroxy-1-methyl-, cis- can be achieved through various methods. One common approach involves the hydroxylation of proline derivatives using specific enzymes such as proline hydroxylase . Another method includes the chemical synthesis of racemic mixtures, followed by separation of the desired stereoisomer .
Industrial Production Methods: Industrial production often employs microbial fermentation techniques. Certain bacteria, such as Dactylosporangium spp. and Streptomyces sp., express enzymes that facilitate the hydroxylation of proline to produce hydroxyproline derivatives . These methods are advantageous due to their efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: D-Proline, 4-hydroxy-1-methyl-, cis- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming deoxy derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce halogenated or alkylated derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, D-Proline, 4-hydroxy-1-methyl-, cis- is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable for the development of pharmaceuticals and other bioactive compounds .
Biology: In biological research, this compound is used to study enzyme specificity and kinetics. It serves as a substrate for various enzymes, helping researchers understand enzyme-substrate interactions and catalytic mechanisms .
Medicine: In medicine, D-Proline, 4-hydroxy-1-methyl-, cis- is investigated for its potential therapeutic applications. It has been studied for its role in collagen synthesis and its potential to promote wound healing and tissue repair .
Industry: In the industrial sector, this compound is used in the production of synthetic peptides and proteins. Its incorporation into peptide chains can enhance the stability and bioactivity of the resulting products .
Vergleich Mit ähnlichen Verbindungen
Trans-4-Hydroxy-L-proline: Another stereoisomer of hydroxyproline, commonly found in collagen.
Cis-4-Hydroxy-L-proline: Similar to D-Proline, 4-hydroxy-1-methyl-, cis-, but with a different stereochemistry.
N-Methyl-cis-4-hydroxy-L-proline: A methylated derivative of hydroxyproline.
Uniqueness: D-Proline, 4-hydroxy-1-methyl-, cis- is unique due to its specific stereochemistry and the presence of both a hydroxyl and a methyl group. This combination of functional groups and stereochemistry makes it particularly valuable for studying enzyme-substrate interactions and for use in the synthesis of chiral molecules .
Eigenschaften
IUPAC Name |
(2R,4R)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-7-3-4(8)2-5(7)6(9)10/h4-5,8H,2-3H2,1H3,(H,9,10)/t4-,5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIPNAUMSPFTHK-RFZPGFLSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](C[C@@H]1C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70729337 | |
| Record name | (4R)-4-Hydroxy-1-methyl-D-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70729337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63269-53-4 | |
| Record name | (4R)-4-Hydroxy-1-methyl-D-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70729337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-5-[(3-Indolyl)methylene]-2-imino-1,3-dimethyl-4-imidazolidinone](/img/structure/B3275908.png)








![[(3-Methylbutyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B3275973.png)
![Benzo[c]isothiazol-3-yl benzoate](/img/structure/B3275987.png)
![5-Chlorobenzo[c]isothiazol-3-yl benzoate](/img/structure/B3275990.png)


